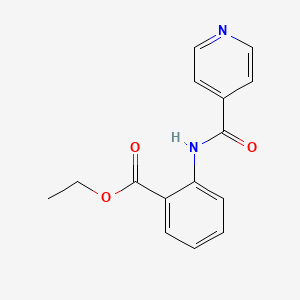

ethyl 2-(isonicotinoylamino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical properties like acidity, basicity, reactivity with other compounds are also analyzed .Mécanisme D'action

Target of Action

Ethyl 2-(isonicotinoylamino)benzoate, a derivative of benzocaine, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, and by interacting with them, the compound can effectively block these impulses .

Mode of Action

The compound acts as a local anesthetic by reducing the permeability of neuronal membranes to sodium ions . This interaction prevents the opening of sodium channels, thereby blocking the influx of sodium ions . As a result, nerve cells are unable to depolarize and conduct nerve impulses .

Biochemical Pathways

The compound’s action affects the benzoyl-CoA pathway , which is involved in the anaerobic metabolism of aromatic compounds . The peripheral pathways that transform growth substrates to benzoyl-CoA include various types of novel reactions, such as carboxylation of phenolic compounds, reductive elimination of ring substituents like hydroxyl or amino groups, oxidation of methyl substituents, O-demethylation reactions, and shortening of aliphatic side chains .

Pharmacokinetics

Its parent compound, benzocaine, is known to have a high therapeutic index . It is expected that the this compound would have similar ADME properties, but further studies are needed to confirm this.

Result of Action

The primary result of the compound’s action is the induction of local anesthesia . By blocking nerve impulses, it causes a loss of sensation in the local area without affecting consciousness . This makes it useful for procedures such as endoscopy .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using ethyl 2-(isonicotinoylamino)benzoate in lab experiments is its relatively low toxicity. The compound has been shown to have low toxicity in animal studies, making it a potentially safe compound for use in humans. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for the research of ethyl 2-(isonicotinoylamino)benzoate. One potential direction is the investigation of its potential use as an anti-cancer agent. The compound has been shown to exhibit anti-tumor activity in animal studies, and further research is needed to determine its potential use in humans. Another potential direction is the investigation of its potential use as an antibiotic. The compound has been shown to possess antimicrobial properties, and further research is needed to determine its potential use in treating bacterial infections.

Conclusion:

In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is synthesized through a multi-step process and has been shown to exhibit various biochemical and physiological effects. It has potential applications in the treatment of various diseases, including inflammation, pain, and cancer. Further research is needed to fully understand its mechanism of action and its potential use in humans.

Méthodes De Synthèse

The synthesis of ethyl 2-(isonicotinoylamino)benzoate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction between isonicotinic acid and thionyl chloride to form isonicotinoyl chloride. This intermediate is then reacted with ethyl 2-aminobenzoate to form this compound.

Applications De Recherche Scientifique

Ethyl 2-(isonicotinoylamino)benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been shown to possess antimicrobial properties and has been investigated for its potential use as an antibiotic.

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-(pyridine-4-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-2-20-15(19)12-5-3-4-6-13(12)17-14(18)11-7-9-16-10-8-11/h3-10H,2H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQBQAYEBWDWDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-morpholin-4-yl-2-oxoethyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599178.png)

![N-2-naphthyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5599185.png)

![3-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5599219.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methoxyacetamide](/img/structure/B5599223.png)

![2-[2-(methylthio)-1,3-benzothiazol-6-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599259.png)

![1-[(4-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5599265.png)

![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5599270.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B5599274.png)

![3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5599278.png)

![1-[(2,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5599279.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5599284.png)